

ATTO 465 NHS Ester: Application Notes and Protocols for Single-Molecule Imaging

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Compound of Interest

Compound Name: ATTO 465 NHS ester

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These application notes provide a comprehensive guide to using **ATTO 465 NHS ester**, a versatile and robust fluorophore, in single-molecule imaging experiments. Due to its strong absorption, high fluorescence quantum yield, and good photostability, ATTO 465 is an excellent choice for high-sensitivity detection applications.^{[1][2][3]} This document outlines its key photophysical properties, detailed protocols for biomolecule labeling, and specific considerations for its use in single-molecule Förster Resonance Energy Transfer (smFRET) and Stochastic Optical Reconstruction Microscopy (STORM).

Core Properties of ATTO 465

ATTO 465 is a fluorescent label derived from acriflavine.^{[2][4][5][6]} Its favorable photophysical characteristics make it well-suited for single-molecule studies.^{[1][7]}

Quantitative Data Summary

The key photophysical properties of ATTO 465 are summarized in the table below. These parameters are crucial for designing and interpreting single-molecule imaging experiments.^[1]

Property	Value	Reference(s)
Maximum Excitation Wavelength (λ_{ex})	453 nm	[1][2][4][5][6][8]
Maximum Emission Wavelength (λ_{em})	506 nm	[1][2][4][5][6][8]
Molar Extinction Coefficient (ϵ)	$7.5 \times 10^4 \text{ cm}^{-1}\text{M}^{-1}$	[1][2][4][5][6][8]
Fluorescence Quantum Yield (Φ)	70-75%	[1][2][4][5][6][8][9]
Fluorescence Lifetime (τ)	5.0 ns	[1][2][4][5][8][9]
Stokes Shift	~53 nm	[1][4][5]
Correction Factor (CF_{260})	1.09	[1][2]
Correction Factor (CF_{280})	0.48	[1][2]

Biomolecule Labeling Protocols

ATTO 465 NHS ester is designed to covalently label primary amines, such as the N-terminus of proteins or the amino group on lysine residues.[1][5][7] The following protocols provide a general framework for labeling proteins and oligonucleotides.

Protocol 1: Labeling Proteins with ATTO 465 NHS Ester

This protocol is suitable for labeling proteins with accessible primary amines.

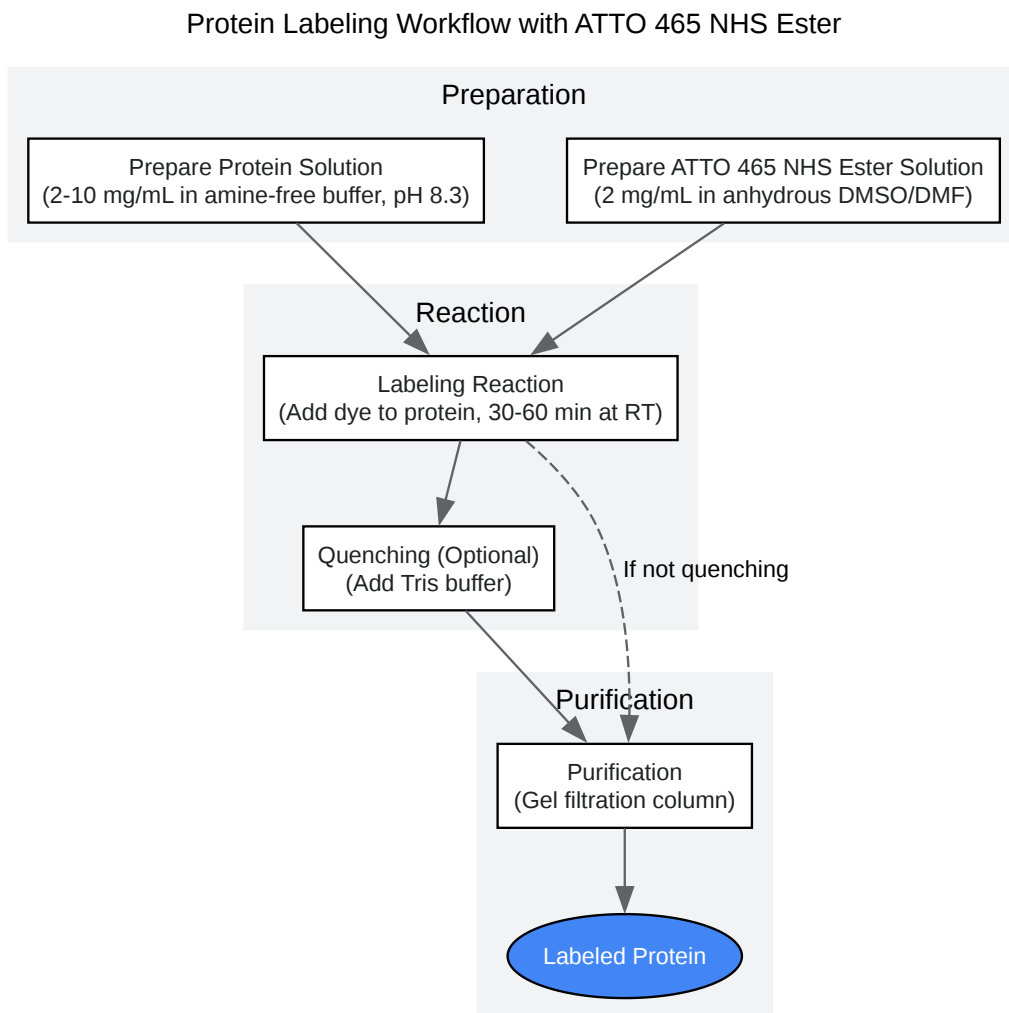
Materials:

- Protein of interest in an amine-free buffer (e.g., PBS)[1]
- ATTO 465 NHS ester**[1]
- Anhydrous, amine-free DMSO or DMF[1][5][6][7][10]
- Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3[1][5][6][10]

- Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)[1]
- Gel filtration column (e.g., Sephadex G-25) for purification[6][10]

Methodology:

- Protein Preparation:
 - Dissolve the protein in the Labeling Buffer at a concentration of 2-10 mg/mL.[6][10] Ensure the buffer is free of amine-containing substances like Tris or glycine.[1][6] If the protein is in a Tris-containing buffer, dialyze against the Labeling Buffer before proceeding.[6][10]
- Dye Preparation:
 - Allow the vial of **ATTO 465 NHS ester** to warm to room temperature before opening to prevent moisture condensation.[7][10]
 - Immediately before use, dissolve the **ATTO 465 NHS ester** in anhydrous DMSO or DMF to a concentration of 2 mg/mL.[1][5][6][10]
- Labeling Reaction:
 - A starting point for the dye-to-protein molar ratio is a 2-fold molar excess of the dye.[1][10] This ratio may need to be optimized for your specific protein.
 - Add the dissolved **ATTO 465 NHS ester** to the protein solution while gently stirring.[1][6]
 - Incubate the reaction for 30-60 minutes at room temperature, protected from light.[1][6][10]
- Quenching (Optional):
 - To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes.[1]
- Purification:
 - Separate the labeled protein from unreacted dye using a gel filtration column.[1][6][10] The first colored band to elute is typically the labeled protein.[6]



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Caption: Workflow for labeling proteins with **ATTO 465 NHS ester**.

Protocol 2: Labeling Amino-Modified Oligonucleotides

This protocol is for labeling oligonucleotides that have been modified to contain a primary amine.

Materials:

- Amino-modified oligonucleotide
- **ATTO 465 NHS ester**
- Anhydrous DMF[4]
- Labeling Buffer: 0.2 M carbonate buffer, pH 8.0-9.0[4][6]
- Purification system (e.g., HPLC)[1][4]

Methodology:

- Oligonucleotide and Dye Preparation:
 - Dissolve the amino-modified oligonucleotide in the Labeling Buffer to a concentration of 0.1 mM.[4][6]
 - Prepare a 5 mg/mL solution of **ATTO 465 NHS ester** in anhydrous DMF.[1][4][6]
- Labeling Reaction:
 - Add approximately 30 μL of the dye solution to 50 μL of the oligonucleotide solution.[1][4][6]
 - Incubate the reaction for 2 hours at room temperature with shaking.[1][4][6]
- Purification:
 - Purify the labeled oligonucleotide from the unreacted dye using reverse-phase HPLC or gel filtration.[4] Dual HPLC purification is recommended for high purity.[1][4]

Applications in Single-Molecule Imaging

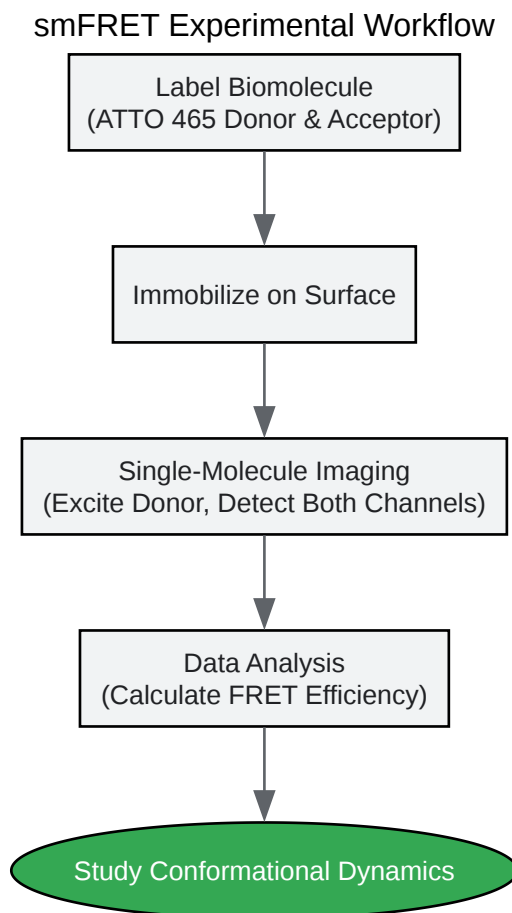
Single-Molecule FRET (smFRET)

ATTO 465 can serve as an excellent donor fluorophore in smFRET experiments when paired with a suitable acceptor dye. The acceptor should have an absorption spectrum that overlaps

with the emission spectrum of ATTO 465.[\[1\]](#)

Recommended Protocol for smFRET:

- Labeling: Label your molecule of interest with the ATTO 465 donor and a suitable acceptor dye at specific sites.
- Immobilization: Immobilize the dual-labeled molecules on a passivated coverslip surface to allow for observation of individual molecules.
- Imaging: Use an appropriate imaging setup to excite the ATTO 465 donor and record the fluorescence intensity from both the donor and acceptor channels.
- Data Analysis: Calculate the FRET efficiency (E) for each single molecule over time using the intensities of the donor (ID) and acceptor (IA): $E = IA / (ID + IA)$.[\[1\]](#) Analyze the FRET efficiency distributions and time trajectories to study conformational dynamics.[\[1\]](#)



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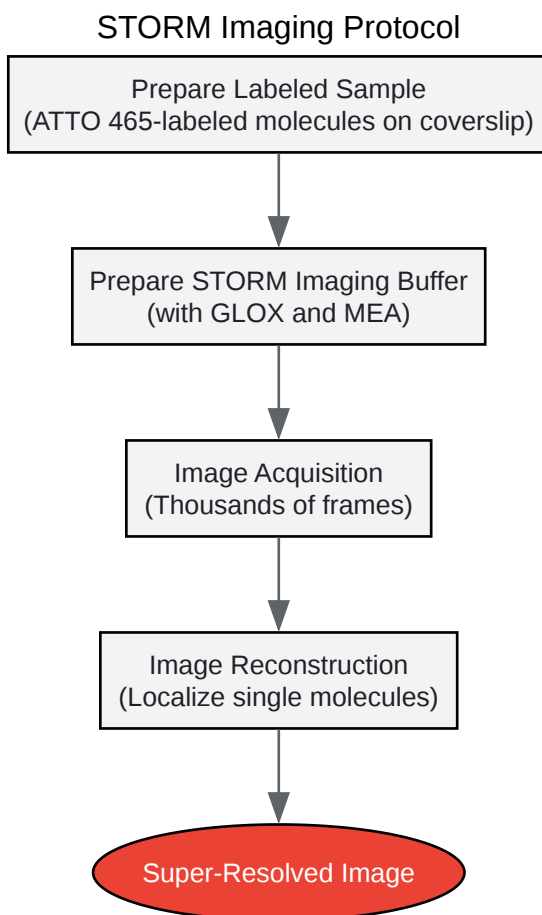
Caption: General workflow for an smFRET experiment.

Stochastic Optical Reconstruction Microscopy (STORM)

While other dyes are more commonly optimized for STORM, ATTO 465's single-molecule detection capabilities make it a candidate for this super-resolution technique.^[11] The performance in STORM is highly dependent on the imaging buffer, which facilitates the photoswitching of the fluorophore between a fluorescent "on" state and a dark "off" state.^[11]

Recommended Starting Protocol for STORM:

- Sample Preparation: Label the target molecule with ATTO 465 and immobilize it on a coverslip.
- Imaging Buffer Preparation:
 - Buffer A: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl[1]
 - Buffer B: Buffer A with 10% (w/v) glucose[1]
 - GLOX Solution: 14 mg glucose oxidase and 50 μ L catalase in 200 μ L of Buffer A[1]
 - Final Imaging Buffer: To 1 mL of Buffer B, add 10 μ L of GLOX solution and 10 μ L of 1 M mercaptoethylamine (MEA).[1]
- Imaging: Acquire thousands of images, allowing for the stochastic activation and localization of individual ATTO 465 molecules to reconstruct a super-resolved image.



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Caption: Workflow for STORM super-resolution imaging.

Conclusion

ATTO 465 NHS ester is a high-performance fluorescent probe with excellent photophysical properties for single-molecule imaging.[1] Its versatility in labeling various biomolecules, combined with its brightness and stability, makes it a valuable tool for researchers in life sciences and drug development. The provided protocols offer a starting point for utilizing ATTO 465 in demanding fluorescence applications.

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